3,4,6,7-Tetrachlorodibenzothiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133513-18-5 |
|---|---|
Molecular Formula |
C12H4Cl4S |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
3,4,6,7-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H |
InChI Key |
LPMBNIAZMVFJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(S2)C(=C(C=C3)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Distribution of 3,4,6,7 Tetrachlorodibenzothiophene Isomers
Occurrence in Aquatic Environmental Matrices
The aquatic environment serves as a significant reservoir for many persistent organic pollutants, including tetrachlorodibenzothiophenes. These hydrophobic compounds tend to associate with particulate matter, leading to their accumulation in sediments and suspension in the water column. Industrial activities, particularly from pulp and paper mills, have been identified as a notable source of these contaminants in aquatic ecosystems.
Sediments (e.g., Passaic River, Chaohu Lake)
Sediments are a primary sink for hydrophobic compounds like tetrachlorodibenzothiophenes. Analysis of sediment cores can provide a historical record of pollution in a given area.
In the Passaic River , a waterway with a long history of industrial pollution, sediments are heavily contaminated with a complex mixture of pollutants, including dioxins, furans, and polychlorinated biphenyls (PCBs). epa.govpassaicriver.orgnoaa.gov While much of the focus has been on 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) due to its high toxicity, studies have also investigated the presence of other chlorinated compounds. epa.govpassaicriver.org The manufacturing of pesticides and herbicides, including those related to Agent Orange, at facilities along the river, such as the Diamond Alkali company, was a major source of these contaminants. passaicriver.orgnoaa.gov Although specific data for 3,4,6,7-tetrachlorodibenzothiophene is not extensively reported in readily available literature, the presence of polychlorinated dibenzofurans (PCDFs), which are structurally similar, suggests that polychlorinated dibenzothiophenes (PCDBTs) are also likely present. One study on the Passaic River did report that the concentration of 2,4,6,8-tetrachlorodibenzothiophene (B1223127) was found to be approximately 5.5 times higher than that of 2,3,7,8-TCDD in some sediment samples.
A study on Chaohu Lake in China investigated the sorption behavior of 2,3,7,8-tetrachlorodibenzothiophene (B1346927) (2,3,7,8-TCDT), an isomer of the target compound, on sediments and paddy soil. mdpi.com This research provides valuable insights into how these compounds behave in the environment. The study found that the sorption of 2,3,7,8-TCDT onto the lake sediments was a rapid process, with the Freundlich model best describing the sorption isotherms. mdpi.com This indicates that the sediment has a high capacity to bind these contaminants. The study also highlighted that acidic conditions (pH = 4.0) enhanced the sorption of 2,3,7,8-TCDT onto the sediment. mdpi.com Furthermore, low levels of dissolved organic matter (DOM) promoted sorption, while high concentrations of DOM inhibited it. mdpi.com The research concluded that the partitioning effect, driven by the organic carbon content of the sediment, was the dominant factor influencing the sorption of 2,3,7,8-TCDT. mdpi.com
Interactive Data Table: Sorption Characteristics of 2,3,7,8-TCDT on Chaohu Lake Sediments
| Sediment Location | Organic Carbon (%) | Freundlich n value | Sorption Behavior |
| Western Chaohu Lake | 1.23 | ~1.0 | Partitioning dominated |
| Eastern Chaohu Lake | 2.15 | >1.1 | Slight non-linearity |
| Paddy Soil | 1.87 | ~1.0 | Partitioning dominated |
Source: Adapted from a study on the sorption behavior of 2,3,7,8-TCDT in the Chaohu Lake basin. mdpi.com
Surface Water and Suspended Particulate Matter
Due to their hydrophobic nature, tetrachlorodibenzothiophenes are expected to have low solubility in water and a high affinity for suspended particulate matter. In the Houston Ship Channel, a study on the distribution of polychlorinated dibenzo-p-dioxins and dibenzofurans found that these compounds were predominantly associated with the suspended phase rather than the dissolved phase. epo.org The average ratios of dissolved to suspended concentrations for individual congeners ranged from 0.11 to 0.59. epo.org Given the structural similarity, a comparable distribution would be expected for tetrachlorodibenzothiophenes. The tendency of these compounds to move from the particulate to the dissolved phase was found to decrease with increasing hydrophobicity (as indicated by the octanol-water partition coefficient, Kow). epo.org
Pulp Mill Effluents
The pulp and paper industry, particularly mills that use chlorine bleaching processes, has been a significant source of chlorinated organic compounds in the environment. canada.ca Effluents from these mills can contain a wide range of chlorinated substances, including chlorinated phenols, dioxins, and furans. canada.canih.gov While specific data on this compound in pulp mill effluents is scarce, studies have analyzed mill sludge for the highly toxic 2,3,7,8-TCDD, with concentrations ranging from non-detectable (1 pg/g) to over 400 pg/g. nih.gov The presence of other planar polychlorinated contaminants, including PCDDs and PCDFs, at high levels in these sludges has also been confirmed. nih.gov Given that the production of chlorinated organic compounds is a result of the reaction of chlorine with organic matter from the wood, it is plausible that chlorinated dibenzothiophenes are also formed and released in these effluents. Some reports indicate that polychlorinated xanthenes and xanthones have been identified as potential interferences in the analysis of these samples. nih.gov
Occurrence in Terrestrial and Atmospheric Matrices
The environmental footprint of this compound and its isomers extends to terrestrial and atmospheric compartments. Industrial emissions, particularly from incineration processes, contribute to their atmospheric deposition and subsequent accumulation in soil and other terrestrial materials.
Fly Ash from Incineration
Fly ash, a byproduct of the combustion of municipal solid waste and other fuels, is a well-documented source of various chlorinated aromatic compounds. Research has shown that fly ash from the combustion of peat, wood chips, and refuse-derived fuels (RDF) contains polychlorinated dibenzothiophenes (PCDBTs). vtt.fiepa.gov The highest concentrations of tri- and tetrachlorodibenzothiophenes were observed when mixtures of wood chips and RDF were burned. vtt.fiepa.gov Conversely, the combustion of pure peat pellets did not yield any detectable PCDBTs in the fly ash. vtt.fiepa.gov A key finding from these studies is that the concentration of chlorinated compounds in fly ash increases with a higher chlorine content in the fuel being combusted. vtt.fiepa.gov
One study reported that the level of 2,3,7,8-tetrachlorodibenzothiophene in fly ash from incineration samples was 35 ng/g, with the total level of PCDBTs being 55 ng/g. mdpi.com Mechanochemical treatment of municipal solid waste incineration fly ash has been investigated as a method to degrade these toxic compounds. One study demonstrated a significant degradation of various PCDD/F congeners, including 1,2,3,4,6,7,8-HpCDD, through this process. psecommunity.org
Interactive Data Table: Polychlorinated Dibenzothiophenes (PCDBTs) in Fly Ash from Various Fuel Sources
| Fuel Source | PCDBT Presence | Relative Concentration |
| Pure Peat Pellets | Not Detected | - |
| Wood Chips & Refuse Derived Fuel Mix | Detected | High |
| Municipal Solid Waste | Detected | Varies |
Source: Compiled from studies on the analysis of fly ash from different combustion sources. vtt.fiepa.gov
Soil Samples
Soil acts as a long-term sink for persistent organic pollutants deposited from the atmosphere or introduced through contaminated materials like sludge. A study focusing on the Chaohu Lake basin investigated the sorption of 2,3,7,8-tetrachlorodibenzothiophene on paddy soil. mdpi.com The findings indicated that rapid sorption was the primary mechanism, and the Freundlich model accurately described the sorption isotherms. mdpi.com The organic matter content of the soil was a key factor influencing its capacity to adsorb the compound. mdpi.com The method detection limits for 2,3,7,8-TCDT in the studied soils ranged from 0.15 to 0.45 μg/g dry weight. mdpi.com
Industrial Gas Samples
Polychlorinated dibenzothiophenes (PCDTs) are known byproducts of high-temperature industrial processes, leading to their release in gaseous emissions. pan.pl These compounds have been identified in stack gas and fly ash from the incineration of municipal solid waste (MSW) and hazardous materials. acs.orgresearchgate.netwell-labs.com The formation of PCDTs is linked to the presence of sulfur and chlorine during combustion. epa.gov
Studies have shown that increased levels of sulfur dioxide (SO₂) in flue gas can correlate with an increase in the levels of PCDTs, although the increase was less significant than the corresponding reduction in PCDF levels. diva-portal.orgnih.gov Analysis of fly ash from MSW incinerators has specifically identified the presence of several tetrachlorodibenzothiophene (TCDT) isomers, including 2,3,6,7-TCDT, 2,3,7,8-TCDT, and 2,4,6,8-TCDT. ourpassaic.org While PCDTs are detected in industrial emissions, specific identification of the 3,4,6,7-TCDT isomer in flue gas is not prominently documented in available research, which more frequently reports on other isomers. However, its presence has been confirmed in the liquid effluent from pulp mills. ourpassaic.org
Table 1: Detection of PCDT Isomers in Industrial Emission Samples
| Industrial Source | Sample Type | PCDT Isomers Detected |
|---|---|---|
| Municipal Solid Waste Incineration | Flue Gas / Fly Ash | 2,3,6,7-TCDT, 2,3,7,8-TCDT, 2,4,6,8-TCDT ourpassaic.org |
| Hazardous Waste Incineration | Flue Gas | General PCDTs acs.org |
| Metal Reclamation | Fly Ash | Tetra- and Penta-CDTs researchgate.net |
Presence in Biota as Environmental Indicators
The detection of PCDTs in various organisms serves as a key indicator of environmental contamination. pan.pl Due to their persistence and tendency to bioaccumulate, these compounds can move through food chains. diva-portal.org Their structural similarity to highly toxic compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs has led to their classification as "dioxin-like" compounds, prompting research into their environmental fate and biological impact. diva-portal.orgdioxin20xx.org
Accumulation in Marine and Aquatic Organisms
Research has confirmed the accumulation of PCDTs in a variety of marine and aquatic species. diva-portal.org The isomer 2,4,6,8-TCDT, in particular, has been the subject of multiple bioaccumulation studies. Laboratory experiments have demonstrated that benthic organisms, including sandworms (Nereis virens), clams (Macoma nasuta), and grass shrimp (Palaemonetes pugio), accumulate 2,4,6,8-TCDT from contaminated sediments. researchgate.netresearchgate.net
In these studies, accumulation factors (AFs), which relate the concentration of a chemical in an organism to its concentration in the surrounding environment, were calculated. The AFs for 2,4,6,8-TCDT were found to be significantly higher in grass shrimp compared to sandworms and clams. researchgate.netnrw.de Further studies have shown the transfer of 2,4,6,8-TCDT through the food chain, where American lobsters (Homarus americanus) accumulated the compound after consuming contaminated polychaetes. researchgate.net This isomer has also been detected in the tissues of crabs collected downstream from industrial sources like pulp and paper mills. ourpassaic.org
Table 2: Bioaccumulation of 2,4,6,8-TCDT in Benthic Marine Species
| Species | Common Name | Accumulation Finding |
|---|---|---|
| Nereis virens | Sandworm | Accumulated 2,4,6,8-TCDT from sediment. researchgate.net |
| Macoma nasuta | Clam | Accumulated 2,4,6,8-TCDT from sediment. researchgate.net |
| Palaemonetes pugio | Grass Shrimp | Accumulated 2,4,6,8-TCDT from sediment; showed significantly higher accumulation factors than sandworms and clams. researchgate.net |
Isomer-Specific Detection in Environmental Samples
The distribution of specific TCDT isomers varies depending on the source of contamination and the environmental medium. Advanced analytical techniques, such as high-resolution gas chromatography/mass spectrometry (HRGC/MS), are required for isomer-specific identification. acs.orgresearchgate.net
This compound (3,4,6,7-TCDT): The detection of this specific isomer is less common than others. However, a notable 1992 study by Sinkkonen et al. successfully identified 3,4,6,7-TCDT, along with 2,3,7,8-TCDT, in samples of Finnish bleached pulp mill effluent. ourpassaic.org Toxicological studies have also been performed on this isomer to evaluate its biological activity. dioxin20xx.org
2,3,7,8-Tetrachlorodibenzothiophene (2,3,7,8-TCDT): This isomer is structurally analogous to the most toxic PCDF, 2,3,7,8-TCDF. It has been detected in pulp mill effluents and fly ash from municipal waste incinerators. ourpassaic.org Studies have also investigated its sorption behavior on lake sediments and paddy soil to understand its environmental partitioning. nih.gov The Ah receptor-binding activity of 2,3,7,8-TCDT has been confirmed, indicating a potential for dioxin-like toxicity. researchgate.net
2,4,6,8-Tetrachlorodibenzothiophene (2,4,6,8-TCDT): This is one of the most frequently reported TCDT isomers in environmental samples. mdpi.com It has been found in high concentrations in the sediments of the Passaic River, where its levels were noted to be significantly higher than those of 2,3,7,8-TCDD. researchgate.net It is also detected in biota, such as crabs, and is a known byproduct of municipal waste incineration. ourpassaic.org
Table 3: Environmental Detection of Specific TCDT Isomers
| Isomer | Environmental Sample | Location/Source |
|---|---|---|
| 3,4,6,7-TCDT | Pulp Mill Effluent | Finland ourpassaic.org |
| 2,3,7,8-TCDT | Pulp Mill Effluent | Finland ourpassaic.org |
| Lake Sediment / Paddy Soil | Chaohu Lake Basin, China nih.gov | |
| 2,4,6,8-TCDT | River Sediment | Passaic River, NJ, USA researchgate.net |
| Biota (Crabs) | Värö, Sweden ourpassaic.org |
Environmental Fate and Transport Mechanisms of 3,4,6,7 Tetrachlorodibenzothiophene
Sorption Behavior in Environmental Compartments
Sorption to soil and sediment is a primary factor controlling the environmental distribution and bioavailability of hydrophobic organic compounds like tetrachlorodibenzothiophenes. This process dictates their mobility, potential for groundwater contamination, and entry into the food chain.
The sorption of tetrachlorodibenzothiophenes to environmental solids is a significant process influencing their fate. Studies on the isomer 2,3,7,8-TCDT have demonstrated that it readily sorbs to both sediments and paddy soil. mdpi.com The sorption kinetics for this compound are typically rapid, with a substantial portion of the sorption occurring quickly, followed by a slower phase approaching equilibrium. mdpi.com The Freundlich isotherm model has been shown to effectively describe the sorption of 2,3,7,8-TCDT, indicating a heterogeneous sorption surface. mdpi.com This suggests that the sorption capacity is not uniform across the solid matrix. Given the structural similarity, it is anticipated that 3,4,6,7-tetrachlorodibenzothiophene would exhibit comparable strong sorption to sediments and soils.
For hydrophobic organic compounds, the organic carbon content of soil and sediment is a key determinant of sorption. A positive correlation is often observed between the organic carbon fraction (foc) and the extent of sorption. mdpi.com In a study of 2,3,7,8-TCDT, the organic carbon normalized sorption coefficients (Kf-oc) were calculated to account for the influence of organic matter. The values varied between different types of sediment and soil, highlighting the importance of site-specific characteristics. mdpi.com However, a lack of a strong direct correlation between the logKoc values and the organic carbon content in some cases suggests that partitioning is the dominant sorption mechanism, rather than surface adsorption alone. mdpi.com
The pH of the surrounding water and the presence of dissolved organic matter (DOM) can also influence the sorption of tetrachlorodibenzothiophenes. Research on 2,3,7,8-TCDT has shown that its sorption capacity is greatest under acidic conditions (pH = 4.0). mdpi.com This is a critical consideration in acidic soil environments or water bodies affected by acid deposition.
Partitioning and Distribution Coefficients
Partitioning coefficients are essential for predicting how a chemical will distribute itself between different environmental compartments. The organic carbon-normalized partitioning coefficient (Koc) and the octanol-water partition coefficient (Kow) are fundamental parameters in environmental risk assessment.
Table 1: Experimentally Determined logKoc Values for 2,3,7,8-Tetrachlorodibenzothiophene (B1346927) in Various Media (Data presented as a proxy for this compound)
| Media Type | logKoc | Reference |
| Paddy Soil | 3.58 - 3.90 | mdpi.com |
| Lake Sediments | 3.58 - 3.90 | mdpi.com |
Note: The data in this table is for the isomer 2,3,7,8-Tetrachlorodibenzothiophene and is used as an estimate for this compound due to the lack of specific experimental data.
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues. It is a key parameter for predicting bioaccumulation potential. A high logKow value suggests that the compound is likely to accumulate in the fatty tissues of organisms, potentially leading to biomagnification through the food web.
Specific experimental logKow values for this compound are not available in the reviewed literature. However, for the class of tetrachlorodibenzothiophenes (tetra-CDTs), logKow values are generally high, often greater than 4.0. nih.gov This indicates a strong potential for these compounds to bioaccumulate in aquatic and terrestrial organisms. The high lipophilicity, inferred from a high logKow, also suggests low water solubility and strong binding to organic matter in soil and sediment, which is consistent with the observed sorption behavior.
Table 2: General Physicochemical Properties of Tetrachlorodibenzothiophenes (Data presented as a proxy for this compound)
| Property | General Value/Characteristic | Environmental Implication | Reference |
| logKow | > 4.0 | High potential for bioaccumulation in fatty tissues | nih.gov |
Note: This table provides a generalized value for tetrachlorodibenzothiophenes and is used as an estimate for this compound due to the lack of specific experimental data.
Bioaccumulation Potential in Food Chains
Bioaccumulation is the process by which organisms, including plants and animals, absorb a contaminant from their environment faster than they can excrete it, leading to a gradual accumulation in their tissues. epa.gov When this occurs across multiple trophic levels, it results in biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain.
For persistent, lipophilic (fat-soluble) compounds like this compound, bioaccumulation is a significant environmental concern. Due to their chemical nature, these substances are not easily metabolized and are stored in the fatty tissues of organisms. epa.gov While specific bioaccumulation factors (BAFs) for this compound are not extensively documented, the behavior of analogous compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) provides critical insights. Studies on PCDD/Fs show that they are readily transferred from contaminated sediments and water into the food web. nih.gov
Benthic invertebrates, such as snails and mussels, can accumulate these compounds directly from sediment, while fish may take them up from water and food. nih.gov Research on PCDD/Fs in the Ya-Er Lake area of China indicated that fish tend to selectively accumulate the highly toxic 2,3,7,8-substituted isomers. nih.gov This preferential accumulation highlights the potential for specific congeners like this compound to become concentrated in aquatic life. These accumulated toxins are then transferred to higher trophic levels, including fish-eating birds and mammals, where they can reach concentrations significantly higher than in the surrounding environment. nih.govresearchgate.net Polychaetes, or ragworms, are particularly important vectors as they live in close contact with contaminated sediments and are a food source for many other species, effectively moving pollutants from the sediment into the broader aquatic food web. frontiersin.org
Degradation Pathways
The environmental persistence of this compound is determined by its resistance to various degradation processes. The primary pathways for its breakdown are through the action of sunlight (photodegradation) and microbial activity (biotransformation/biodegradation), often initiated by the removal of chlorine atoms (dechlorination).
Photodegradation Processes
Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. In aquatic environments, this is a key abiotic degradation pathway for many chlorinated aromatic compounds. The rate and products of photodegradation are influenced by the medium (e.g., pure water vs. natural water containing organic matter) and the specific chemical structure.
Studies on the structurally similar polychlorinated dibenzofurans (PCDFs) show that photodegradation does occur, though rates can be slow. csbsju.edu For instance, the photodegradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) was significantly enhanced in natural lake water compared to distilled water, suggesting that substances within natural waters can sensitize and accelerate the reaction. csbsju.edu A primary mechanism identified in these studies is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, yielding less chlorinated and generally less toxic products. csbsju.edu However, other research suggests that for PCDDs and PCDFs in aqueous solutions, reductive dechlorination may be a minor pathway compared to other transformation processes. researchgate.net The rate of photolysis generally decreases as the number of chlorine atoms on the molecule increases. researchgate.netnih.gov
Table 1: Analogous Photodegradation Rates for Polychlorinated Dibenzofurans (PCDFs) under Sunlight Data derived from studies on structurally similar PCDF compounds.
| Compound | Water Type | Pseudo-First-Order Rate Constant (k) (d⁻¹) | Calculated Half-Life (t½) (days) | Reference |
|---|---|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (T4CDF) | Distilled Water / Acetonitrile | 0.11 | 6.3 | csbsju.edu |
| 2,3,7,8-Tetrachlorodibenzofuran (T4CDF) | Lake Water | 0.58 | 1.2 | csbsju.edu |
| 2,3,4,7,8-Pentachlorodibenzofuran (P5CDF) | Distilled Water / Acetonitrile | 0.015 | 46.2 | csbsju.edu |
| 2,3,4,7,8-Pentachlorodibenzofuran (P5CDF) | Lake Water | 3.6 | 0.2 | csbsju.edu |
Biotransformation/Biodegradation Mechanisms
Biotransformation is the chemical modification of a substance by a living organism. For compounds like this compound, microorganisms such as bacteria and fungi are the primary agents of biodegradation. These processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
While the specific microbial degradation pathway for this compound is not well-defined, pathways can be inferred from its parent compound, dibenzothiophene (B1670422) (DBT), and other chlorinated aromatics. Aerobic degradation of DBT often involves two distinct pathways. One pathway involves the oxidation of the sulfur atom to form dibenzothiophene-sulfoxide (DBTO) and dibenzothiophene-sulfone (DBTO2), which are dead-end products. nih.gov A more productive pathway involves an angular dioxygenase enzyme that attacks the carbon rings, leading to ring cleavage and eventual mineralization. nih.gov For chlorinated aromatics, bacterial dioxygenases are crucial for initiating the degradation cascade by hydroxylating the aromatic ring. nih.gov Therefore, the biodegradation of this compound likely proceeds through an initial attack by dioxygenase enzymes on the chlorinated rings, followed by dechlorination and ring cleavage.
Table 2: Potential Intermediate Metabolites in the Biodegradation of this compound Based on inferred pathways from analogous compounds.
| Metabolite Type | Potential Compound Name | Precursor Pathway |
|---|---|---|
| Sulfur-Oxidized Product | This compound-5-oxide | Sulfur Oxidation |
| Sulfur-Oxidized Product | This compound-5,5-dioxide | Sulfur Oxidation |
| Dechlorinated Product | Trichlorodibenzothiophene (various isomers) | Reductive Dechlorination |
| Hydroxylated Product | Chlorinated Hydroxydibenzothiophene | Dioxygenase Attack |
| Ring-Cleavage Product | Chlorinated Dihydroxybiphenyl derivative | Angular Dioxygenase Attack |
Dechlorination Processes
Dechlorination, the removal of chlorine atoms, is a critical initial step in the degradation of highly chlorinated compounds. This process reduces the compound's toxicity and makes the molecule more susceptible to further microbial attack. youtube.comyoutube.com Dechlorination can occur through both abiotic and biotic pathways.
Photochemical reductive dechlorination is an abiotic process driven by sunlight, as discussed previously. csbsju.edu Biologically, reductive dechlorination is a key process under anaerobic conditions. youtube.comyoutube.com Certain anaerobic microorganisms can use chlorinated compounds as electron acceptors in a process known as dehalorespiration, where they gain energy by removing chlorine atoms and replacing them with hydrogen. youtube.com This process has been well-documented for PCBs and PCDDs, where microorganisms in anaerobic sediments sequentially remove chlorine atoms, starting primarily from the meta and para positions. epa.gov This stepwise removal of chlorine atoms is crucial for the natural attenuation of these contaminants in anoxic environments like deep sediments.
Volatilization from Aquatic Systems
Volatilization is the physical process by which a chemical partitions between a liquid phase (e.g., water) and a gas phase (e.g., air). This process is a significant transport mechanism for moving pollutants from surface waters into the atmosphere. The tendency of a chemical to volatilize from water is quantified by its Henry's Law Constant (HLC). A higher HLC indicates a greater tendency to move from water to air. researchgate.net
Table 3: Analogous Henry's Law Constants for Tetrachlorobiphenyl (TCB) Congeners Data for structurally similar PCB compounds to illustrate the potential magnitude for a tetrachlorinated aromatic.
| Compound (PCB Congener) | Temperature (°C) | Henry's Law Constant (Pa·m³/mol) | Reference |
|---|---|---|---|
| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 25 | 19 | researchgate.net |
| 2,2',3,5'-Tetrachlorobiphenyl (PCB 44) | 25 | 23 | researchgate.net |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 25 | 1.5 | researchgate.net |
Analytical Methodologies for the Determination of 3,4,6,7 Tetrachlorodibenzothiophene
Sample Preparation Techniques for Environmental Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of 3,4,6,7-Tetrachlorodibenzothiophene. This process typically involves an extraction step to isolate the target compound from the solid or liquid matrix, followed by a cleanup procedure to remove interfering co-extracted substances.
Extraction Methods (e.g., Soxhlet Extraction)
Soxhlet extraction is a widely employed and benchmark technique for the extraction of persistent organic pollutants (POPs), including compounds structurally similar to this compound such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). nih.govresearchgate.net This method ensures thorough extraction by continuously passing a fresh portion of solvent over the sample.
The choice of solvent is crucial for efficient extraction. A mixture of a non-polar solvent like hexane and a more polar solvent like acetone or dichloromethane is often used to effectively extract a wide range of organic compounds from soil and sediment samples. nih.govbohrium.com For instance, a common solvent system for the Soxhlet extraction of PCBs from soil is a 1:1 (v/v) mixture of acetone and hexane. nih.gov The extraction process is typically run for an extended period, often 16-24 hours, to ensure exhaustive extraction of the analytes. bohrium.com
| Parameter | Typical Value/Condition |
| Extraction Technique | Soxhlet Extraction |
| Sample Matrix | Soil, Sediment |
| Solvent System | n-hexane/acetone (1:1, v/v) |
| Extraction Duration | 16 - 24 hours |
This table presents typical conditions for the Soxhlet extraction of related chlorinated compounds, which are applicable for the extraction of this compound from environmental solid samples.
Sample Clean-up Procedures (e.g., Silica Columns, Carbon/Silica Columns)
Following extraction, the sample extract contains not only the target analyte but also a variety of other co-extracted matrix components that can interfere with the subsequent chromatographic analysis. Therefore, a rigorous clean-up procedure is essential. This is commonly achieved using column chromatography with adsorbents like silica gel and activated carbon. researchgate.netcloudfront.netnemc.us
A multi-layer silica gel column is often the first step in the clean-up process. researchgate.netlcms.cz This type of column can contain several layers of silica gel with different modifications to remove a wide range of interferences. nemc.us For example, a column may include:
Acid-modified silica gel: To remove acid-labile interferences.
Base-modified silica gel: To remove base-labile interferences.
Silver nitrate-impregnated silica gel: To remove sulfur-containing compounds. nemc.us
Unmodified activated silica gel: To remove polar compounds.
After the initial clean-up with the multi-layer silica gel column, a carbon-based column is often employed for further fractionation. researchgate.netcloudfront.net Activated carbon has a high affinity for planar aromatic compounds, such as PCDTs. The extract is passed through the carbon column, which retains the planar analytes. Non-planar compounds are washed off with a non-polar solvent like hexane. The target planar compounds, including this compound, are then eluted from the carbon column by back-flushing with a more aromatic solvent, such as toluene. researchgate.net This fractionation step is highly effective in isolating the target analytes from other interfering compounds like PCBs.
| Column Type | Adsorbent Layers | Function | Elution Solvents |
| Multi-Layer Silica Gel | Acid-modified silica, Base-modified silica, Silver nitrate silica, Activated silica | Removal of various interferences | Hexane, Dichloromethane |
| Activated Carbon/Silica | Activated Carbon dispersed on a support | Fractionation of planar and non-planar compounds | Hexane (for non-planar), Toluene (back-flush for planar) |
This interactive table outlines a typical two-stage column clean-up procedure for the isolation of planar aromatic compounds like this compound.
Chromatographic Separation Techniques
Due to the complexity of environmental samples and the presence of numerous isomers of chlorinated compounds, high-resolution chromatographic techniques are required for the separation and subsequent quantification of this compound.
Gas Chromatography (GC)
Gas chromatography (GC) is the cornerstone technique for the analysis of semi-volatile organic compounds like PCDTs. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For the analysis of chlorinated aromatic compounds, columns with different polarities are often used to resolve isomeric compounds.
Temperature programming is a crucial parameter in GC analysis, where the column temperature is increased during the run. phenomenex.comchromatographyonline.comdrawellanalytical.comgcms.czresearchgate.net This allows for the efficient elution of compounds with a wide range of boiling points, improving peak shape and resolution. A typical temperature program for the analysis of compounds in the volatility range of PCDTs might start at a lower temperature to separate the more volatile compounds and then ramp up to a higher temperature to elute the less volatile analytes.
Two-Dimensional Gas Chromatography (GCxGC)
For extremely complex samples containing numerous co-eluting compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to single-dimension GC. chemistry-matters.com In GCxGC, the effluent from a primary GC column is subjected to a second, independent separation on a shorter, secondary column with a different stationary phase. dioxin20xx.orgnih.gov This results in a two-dimensional chromatogram with much greater peak capacity.
A common column combination for the analysis of halogenated compounds is a non-polar primary column followed by a more polar secondary column. nih.gov This setup separates compounds based on their boiling points in the first dimension and their polarity in the second dimension, effectively resolving many isomers that would co-elute in a single-column separation. GCxGC is particularly advantageous for separating target analytes from complex matrix interferences, which can simplify sample preparation requirements. chemistry-matters.com
| First Dimension (¹D) Column | Second Dimension (²D) Column | Principle of Separation |
| Non-polar (e.g., DB-1, Rtx-5) | Polar (e.g., Rtx-PCB, DB-17) | Boiling Point (¹D) vs. Polarity (²D) |
This table illustrates a common column set configuration for the GCxGC analysis of complex mixtures of halogenated environmental contaminants.
High-Resolution Gas Chromatography (HRGC)
High-resolution gas chromatography (HRGC) utilizes long, narrow-bore capillary columns to achieve very high separation efficiency. This is particularly important for the separation of specific, toxic isomers of chlorinated compounds from their less toxic congeners. For instance, the separation of the highly toxic 2,3,7,8-substituted PCDDs and PCDFs from other isomers is a critical application of HRGC, often coupled with high-resolution mass spectrometry (HRMS) for definitive identification and quantification. asianpubs.orgepa.govdioxin20xx.org
The analytical column plays a pivotal role in HRGC. A commonly used column for the analysis of dioxin-like compounds is a 60-meter CP-Sil8 CB column, which has a (5%-phenyl)-methylpolysiloxane stationary phase. dioxin20xx.org The long column length and optimized stationary phase provide the necessary resolution to separate closely eluting isomers.
| Parameter | Specification |
| Technique | High-Resolution Gas Chromatography (HRGC) |
| Typical Column | CP-Sil8 CB (or equivalent) |
| Length | 60 meters |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
This table provides typical specifications for an HRGC column used in the analysis of 2,3,7,8-substituted chlorinated aromatic compounds, which would be suitable for the analysis of this compound.
Mass Spectrometric Detection and Identification of this compound
Mass spectrometry (MS) is a critical analytical technique for the detection and identification of this compound, providing high sensitivity and selectivity. Various MS methods are employed to analyze this compound, often in complex environmental and biological matrices.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for the analysis of chlorinated compounds like dibenzothiophenes. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can accurately measure the mass of a substance to the third or fourth decimal place, allowing for the determination of its elemental composition. researchgate.net This high resolution helps to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions—thereby increasing selectivity and sensitivity. nih.gov
HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR), are capable of full-scan mass spectrum acquisition at high mass accuracy. researchgate.netnih.gov This capability is crucial for both targeted and untargeted analysis of environmental contaminants. For instance, gas chromatography coupled with HRMS (GC-HRMS) has been effectively used for the analysis of persistent organic pollutants. nih.gov The high resolving power of these instruments, often in the range of 10,000 or higher, allows for the confident identification of compounds like tetrachlorodibenzothiophene (TCDT) isomers in complex samples. rutgers.edunih.gov
Time-of-Flight Mass Spectrometry (TOFMS)
Time-of-flight mass spectrometry (TOFMS) has re-emerged as a significant mass analysis technique due to its "unlimited" mass range, high speed, and high duty cycle. colostate.edu These features make it particularly well-suited for coupling with high-speed chromatography techniques. Orthogonal acceleration TOFMS (oa-TOFMS) can achieve high resolving powers, which is advantageous for separating ions with very similar mass-to-charge ratios. colostate.edu The combination of a quadrupole with a TOF analyzer (QqTOF) provides both full-scan MS and MS/MS capabilities, yielding accurate mass measurements for both precursor and product ions, which enhances the confidence in compound identification. nih.gov
Triple Quadrupole Mass Spectrometry (TQS) with Atmospheric Pressure Ionization (APGC)
Triple quadrupole mass spectrometry (TQS) is a highly sensitive and robust technique for the analysis of compounds at ultra-trace levels. lcms.cz When coupled with atmospheric pressure gas chromatography (APGC), it offers a powerful alternative to traditional electron ionization (EI). waters.com APGC is a soft ionization technique that often generates molecular or quasi-molecular ions with minimal fragmentation. dioxin20xx.org This is particularly advantageous for compounds that undergo extensive fragmentation with EI, which can complicate analysis and lead to higher detection limits. dioxin20xx.orglabrulez.com
The APGC source operates at atmospheric pressure, which can increase selectivity and sensitivity. waters.com This technique has been successfully applied to the analysis of various persistent organic pollutants (POPs). dioxin20xx.org The combination of APGC with a tandem quadrupole mass spectrometer allows for the selection of specific precursor and product ions, which enhances selectivity and minimizes matrix interferences, enabling very low detection limits. labrulez.com
Isotope Dilution Quantification
Isotope dilution is a highly accurate method for the quantification of analytes, especially when combined with mass spectrometry. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte (in this case, a labeled this compound) to the sample before processing. nih.gov The labeled compound serves as an internal standard that behaves chemically and physically similarly to the native analyte throughout the extraction, cleanup, and analysis steps.
By measuring the ratio of the response of the native analyte to the isotopically labeled standard, precise and accurate quantification can be achieved, as this ratio is largely unaffected by variations in sample recovery or instrument response. nih.gov Isotope dilution methods have been successfully validated and applied for the quantification of various chlorinated compounds, including polychlorinated dioxins and furans in different matrices. rsc.org
Mass-Profile Monitoring for Isomer Identification
Mass-profile monitoring is a technique used in conjunction with GC/HRMS to enhance the specificity of isomer identification. rutgers.edu Unlike conventional peak-top monitoring, which only provides retention times and signal intensities, the mass-profile method provides accurate masses for selected ions. rutgers.edu
By analyzing the mass-profile spectra, it is possible to differentiate between isomers and identify unknown compounds based on their accurate mass information. rutgers.edu For example, this technique was used to identify an isomer of tetrachlorodibenzothiophene (TCDT) in crab tissues. The accurate masses of the molecular ions, the full electron ionization (EI) mass spectrum, and the chromatographic retention time were all consistent with a TCDT standard, confirming its identity and distinguishing it from other co-eluting compounds. rutgers.edu
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated. Method validation for the determination of this compound involves assessing several key performance characteristics.
Key parameters that are typically evaluated during method validation include:
Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com
Linearity : The range over which the instrument response is directly proportional to the analyte concentration. dntb.gov.ua
Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. mdpi.com
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
Limit of Detection (LOD) : The lowest concentration of the analyte in a sample that can be reliably detected. mdpi.com
Limit of Quantification (LOQ) : The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
Robustness : The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. dntb.gov.ua
For example, a validation study for a related compound demonstrated good linearity with a correlation coefficient (R²) of 0.999. The recovery rate was between 90-101%, and the precision (relative standard deviation) was less than 6% for both intraday and interday measurements. mdpi.com Such validation ensures that the analytical method is fit for its intended purpose.
Detection Limits and Quantification
The determination of trace levels of polychlorinated dibenzothiophenes (PCDTs), including this compound, necessitates highly sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method for the analysis of these compounds.
The quantification of these compounds is performed by establishing a calibration curve with certified standards. For 2,3,7,8-TCDT, a high degree of linearity has been demonstrated with correlation coefficients (R²) of 0.9994, indicating a reliable quantitative response over a range of concentrations nih.gov.
Table 1: Method Detection Limits for a Tetrachlorodibenzothiophene Isomer in Environmental Matrices
| Analyte | Matrix | Method Detection Limit (µg·g⁻¹ d.w.) |
| 2,3,7,8-Tetrachlorodibenzothiophene (B1346927) | Sediment and Soil | 0.15 - 0.45 |
Data for 2,3,7,8-TCDT is presented as a proxy due to the lack of specific data for this compound.
Recovery Rates and Reproducibility
The efficiency of an analytical method in extracting the target analyte from a complex matrix is assessed by its recovery rate. For persistent organic pollutants like tetrachlorodibenzothiophenes, this is a critical parameter due to their strong adsorption to particulate matter.
In studies involving the analysis of 2,3,7,8-TCDT in sediment and soil, recovery rates have been found to range from 85.2% to 106.9% nih.gov. Furthermore, mass balance checks to assess sample losses during experimental procedures have shown recoveries in the range of 85.4% to 103.3%, with a mean value of 93.7% nih.gov. These high recovery rates indicate that the extraction procedures are effective in isolating the analyte from the sample matrix, leading to accurate quantification.
Reproducibility, the ability of a method to produce consistent results over time and between different analysts or laboratories, is a cornerstone of analytical validation. While specific reproducibility data for this compound is not detailed in the available literature, the stringent quality assurance and quality control (QA/QC) measures typically employed in the analysis of persistent organic pollutants, such as the use of internal standards and certified reference materials, ensure a high level of reproducibility. For similar compounds like polychlorinated biphenyls (PCBs), the relative standard deviation (%RSD) for the response factor is often maintained below 15%, demonstrating good reproducibility.
Table 2: Recovery Rates for a Tetrachlorodibenzothiophene Isomer in Environmental Matrices
| Analyte | Matrix | Recovery Rate (%) |
| 2,3,7,8-Tetrachlorodibenzothiophene | Sediment and Soil | 85.2 - 106.9 |
Data for 2,3,7,8-TCDT is presented as a proxy due to the lack of specific data for this compound.
Chromatographic Resolution of Isomers
Polychlorinated dibenzothiophenes can exist as numerous isomers, which may exhibit different toxicological properties. Therefore, the chromatographic separation of these isomers is a critical step in their analysis. High-resolution gas chromatography is the technique of choice for this purpose.
The separation of tetrachlorodibenzofuran (TCDF) isomers, which are structurally similar to TCDTs, has been extensively studied. These studies demonstrate that capillary gas chromatography can effectively separate a large number of TCDF isomers. The retention characteristics of these isomers are well-understood and can be predicted by mathematical models. While electron ionization (EI) mass spectra may not be highly isomer-specific, the unique retention times of each isomer on a given chromatographic column allow for their individual identification and quantification.
For complex environmental samples, achieving complete resolution of all isomers can be challenging. However, specialized capillary columns, such as those with TR-PCB 8 MS stationary phases, have been developed to provide robust separation of critical congeners of similar compound classes like PCBs. These columns offer high thermal stability and low bleed, contributing to reliable and reproducible performance. The choice of the stationary phase and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving the desired separation of tetrachlorodibenzothiophene isomers.
Computational and Theoretical Studies on 3,4,6,7 Tetrachlorodibenzothiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of compounds like 3,4,6,7-tetrachlorodibenzothiophene from first principles. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, rather than the more complex many-electron wavefunction. For a molecule like this compound, DFT could be employed to predict a variety of properties, including its molecular geometry, vibrational frequencies (infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The choice of functional and basis set is crucial in DFT calculations to ensure the accuracy of the results. For chlorinated aromatic compounds, hybrid functionals such as B3LYP are often used in conjunction with Pople-style or Dunning-type basis sets that include polarization and diffuse functions.
Structure Optimization and Energy Calculations
A primary application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as structure optimization. For this compound, this would involve finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. The result would be the equilibrium geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Associated with this optimized structure is its electronic energy, which is a key component in calculating the molecule's thermodynamic stability.
Frequency Evaluation and Thermochemical Parameters
Once the optimized geometry is obtained, a frequency calculation is typically performed. This calculation determines the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared or Raman spectrum. A key outcome of a frequency calculation is the confirmation that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). Furthermore, the vibrational frequencies are used to compute important thermochemical parameters such as the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure. These parameters are essential for predicting the spontaneity and thermodynamics of chemical reactions involving this compound.
Mechanistic Pathway Elucidation
Computational methods are invaluable for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult or impossible to observe experimentally.
Radical Formation and Reaction Pathways (e.g., Chlorothiophenols)
The formation and degradation of polychlorinated aromatic compounds often involve radical species. Computational studies could elucidate the pathways for the formation of this compound, potentially through the reactions of precursors like chlorothiophenols. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This would allow for the determination of reaction barriers (activation energies) and the identification of the most likely reaction mechanisms. For instance, the homolytic cleavage of C-H or C-Cl bonds to form radical species, and their subsequent reactions, could be modeled.
Smiles Rearrangements and Ring Closure Mechanisms
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that could potentially be involved in the formation or transformation of dibenzothiophene (B1670422) structures. While no specific studies on Smiles rearrangements involving this compound are available, computational chemistry could be used to investigate the feasibility of such a reaction. This would involve identifying a suitable precursor molecule and calculating the reaction pathway for the intramolecular cyclization. Similarly, the final ring-closure step in the synthesis of the dibenzothiophene core from precursors could be modeled to understand the energetics and mechanism of this crucial transformation.
In the absence of direct computational studies on this compound, the table below provides an illustrative example of the types of data that would be generated from the computational studies described above, using hypothetical values for demonstration.
| Parameter | Hypothetical Value | Computational Method |
| Optimized Energy | -2500.1234 Hartree | DFT (B3LYP/6-311G(d,p)) |
| Zero-Point Energy | 150.5 kcal/mol | DFT (B3LYP/6-311G(d,p)) |
| Enthalpy (298.15 K) | -2500.0000 Hartree | DFT (B3LYP/6-311G(d,p)) |
| Gibbs Free Energy (298.15 K) | -2500.0500 Hartree | DFT (B3LYP/6-311G(d,p)) |
| C-C Bond Length (aromatic) | 1.40 Å | DFT (B3LYP/6-311G(d,p)) |
| C-S Bond Length | 1.75 Å | DFT (B3LYP/6-311G(d,p)) |
| C-Cl Bond Length | 1.73 Å | DFT (B3LYP/6-311G(d,p)) |
Kinetic Properties and Rate Constants of Formation Reactions
The formation of this compound, a member of the polychlorinated dibenzothiophene (PCDT) family, is a complex process that is not intentionally carried out for commercial purposes. Instead, these compounds are typically formed as unintentional byproducts in various thermal and industrial processes. Detailed kinetic studies and specific rate constants for the formation of this compound are not extensively documented in publicly available literature. However, theoretical studies on the formation mechanisms of PCDTs from precursors like chlorothiophenols (CTPs) provide insights into the kinetic properties of these reactions.
The formation of PCDTs is understood to proceed through radical-radical coupling and radical-molecule coupling reactions of CTP precursors. researchgate.netnih.govresearchgate.net The initial and critical step is the formation of chlorothiophenoxy radicals (CTPRs) from CTPs. researchgate.net One of the key findings from theoretical studies is the significant role of radical/molecule coupling of a chlorothiophenoxy radical with a CTP molecule in the formation of PCDTs. researchgate.net
Studies investigating the reactions of CTPs with radicals such as O(3P) have shown that the abstraction of the thiophenoxyl-hydrogen from CTPs is a more favorable process compared to the phenoxyl-hydrogen abstraction from corresponding chlorophenols. researchgate.net This suggests that the formation of the initial radical species for PCDT formation is kinetically favored under certain conditions. The rate constants for these initial reactions are influenced by the degree and position of chlorine substitution on the aromatic ring. researchgate.net
Furthermore, research has highlighted that besides chlorothiophenoxy radicals, other radical species like substituted phenyl radicals and substituted thiophenoxyl diradicals, formed from the reaction of CTPs with H radicals, can also be important intermediates in the formation of PCDTs. nih.gov Energetic comparisons have indicated that the activation barriers for the rate-determining steps in PCDT formation are considerably lower than those for their oxygenated analogues, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), when sulfur is substituted for oxygen. nih.gov
While these studies provide a foundational understanding of the kinetics, specific rate constants for the series of reactions leading to this compound are not available. The research tends to focus on the initial precursor reactions rather than the kinetics of the final cyclization and chlorination steps that result in specific congeners.
Environmental Behavior Modeling
Modeling the environmental behavior of this compound is crucial for understanding its fate, transport, and potential for exposure. This involves predicting its partitioning between different environmental compartments and utilizing comprehensive modeling systems.
Prediction of Environmental Partition Coefficients
Environmental partition coefficients are key parameters in assessing the environmental distribution of a chemical. For this compound, which belongs to the group of tetrachlorodibenzothiophenes (tetra-CDTs), these coefficients have been estimated using quantitative structure-activity relationship (QSAR) models. These models predict physicochemical properties based on the chemical structure.
A study that performed predictions for all 135 congeners of chlorodibenzothiophene provides estimated ranges for several important partition coefficients for the group of tetra-CDTs. These predictions were made using the principal components regression (PCR) method. The predicted values for tetra-CDTs are summarized in the table below.
| Partition Coefficient | Logarithmic Value Range for Tetra-CDTs |
|---|---|
| n-Octanol/Water Partition Coefficient (log KOW) | 5.95 – 6.13 |
| n-Octanol/Air Partition Coefficient (log KOA) | 9.27 – 9.50 |
| Air/Water Partition Coefficient (log KAW) | -3.39 – -3.27 |
These values indicate that tetrachlorodibenzothiophenes, including the 3,4,6,7- congener, are highly lipophilic (high log KOW), have a tendency to partition from the air to organic matter (high log KOA), and are relatively non-volatile from water (negative log KAW).
Environmental Exposure Analysis Modeling Systems (e.g., EXAMS)
The Environmental Exposure Analysis Modeling System (EXAMS) is a widely used tool for simulating the fate, transport, and exposure of chemicals in aquatic ecosystems. However, a specific application of the EXAMS model to this compound is not documented in readily available scientific literature.
In the absence of a specific EXAMS model for this compound, the general principles of how such a model would be applied can be described. An EXAMS simulation for this compound would require the input of its specific physicochemical properties, such as those predicted in the QSAR studies (e.g., log KOW, log KAW), as well as data on its transformation and degradation rates in various environmental media (water, sediment, biota).
The model would then simulate the distribution of the chemical in a defined aquatic environment, considering processes like advection, diffusion, volatilization, partitioning to sediment and suspended particles, and biological uptake. The output of the model would provide estimates of the expected environmental concentrations (EECs) in different parts of the ecosystem over time, which can then be used to assess potential ecological risks. Given the predicted high lipophilicity of this compound, an EXAMS model would likely predict significant partitioning to sediments and bioaccumulation in aquatic organisms. The lack of specific EXAMS modeling studies for this compound highlights a data gap in its environmental risk assessment.
Advanced Research Directions and Future Perspectives in 3,4,6,7 Tetrachlorodibenzothiophene Studies
Refined Understanding of Formation Mechanisms
The precise formation pathways of 3,4,6,7-TCDT are not yet fully understood, with current knowledge largely extrapolated from studies on polychlorinated dibenzofurans (PCDFs) and other polychlorinated dibenzothiophenes (PCDTs). It is generally accepted that PCDTs can be formed during various industrial and combustion processes, often as unintentional byproducts.
Future research should focus on identifying the specific precursors and reaction conditions that favor the formation of the 3,4,6,7-isomer. This includes investigating its generation in:
Industrial Chemical Processes: Scrutinizing manufacturing processes where chlorinated compounds and sulfur-containing substances are used as reactants or are present as impurities.
Combustion and Thermal Processes: Analyzing emissions from municipal waste incinerators, metallurgical industries, and other high-temperature processes where the necessary precursors might be present.
A more refined understanding of its formation is essential for developing effective source reduction strategies.
Enhanced Analytical Capabilities for Trace Level Detection and Isomer Specificity
The accurate detection and quantification of 3,4,6,7-TCDT in complex environmental matrices present a significant analytical challenge. The development of more sensitive and specific analytical methods is a key area for future research.
Current state-of-the-art techniques for the analysis of similar compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs, rely heavily on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.gov This approach provides the necessary selectivity and sensitivity for isomer-specific determination at trace levels. nih.gov
Future research should aim to:
Develop and validate certified reference materials for 3,4,6,7-TCDT to ensure analytical accuracy and inter-laboratory comparability.
Optimize extraction and clean-up procedures for various environmental samples (e.g., soil, sediment, water, biota) to improve recovery and remove interfering compounds.
Explore innovative analytical techniques that may offer faster and more cost-effective screening of large numbers of samples for 3,4,6,7-TCDT.
Table 1: Analytical Techniques for Trace Contaminant Analysis
| Analytical Technique | Description | Application for 3,4,6,7-TCDT |
| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | A powerful technique that separates complex mixtures of compounds and provides highly accurate mass measurements, allowing for isomer-specific identification and quantification. | Considered the gold standard for the analysis of dioxin-like compounds and is essential for the specific detection of 3,4,6,7-TCDT. nih.gov |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Offers enhanced selectivity by performing two stages of mass analysis, which can help to reduce matrix interferences. | A viable alternative to HRGC/HRMS, potentially offering lower operational costs while maintaining good sensitivity and specificity. |
Comprehensive Environmental Fate Modeling and Prediction
Understanding the environmental fate of 3,4,6,7-TCDT is critical for assessing its potential for long-range transport, bioaccumulation, and persistence. Comprehensive environmental fate models are needed to predict its behavior in different environmental compartments.
Key parameters that need to be determined experimentally for 3,4,6,7-TCDT to improve the accuracy of these models include:
Partitioning coefficients: Such as the octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc), which are crucial for predicting its distribution between water, soil, and sediments.
Degradation rates: Including photolytic, hydrolytic, and microbial degradation rates in various environmental media.
Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs): To assess its potential to accumulate in aquatic and terrestrial organisms.
Future research should focus on conducting laboratory and field studies to determine these key physicochemical properties and degradation half-lives. This data will enable the development of more robust and reliable environmental fate models for 3,4,6,7-TCDT.
Development of Remediation Strategies for Contaminated Environments
Given the persistent nature of chlorinated compounds, the development of effective remediation strategies for environments contaminated with 3,4,6,7-TCDT is of high importance. While a range of remediation technologies exists for other POPs, their efficacy for this specific compound needs to be evaluated.
Future research in this area should investigate:
Bioremediation: The potential of microorganisms to degrade 3,4,6,7-TCDT. This includes identifying and isolating microbial strains capable of dechlorinating or cleaving the dibenzothiophene (B1670422) ring structure. In-situ techniques, such as biostimulation and bioaugmentation, could be explored. nih.gov
Phytoremediation: The use of plants to remove, degrade, or contain 3,4,6,7-TCDT from soil and water. mdpi.com
Chemical and Physical Remediation: The application of techniques such as chemical oxidation or reduction, thermal desorption, and solvent extraction for the treatment of highly contaminated soils and sediments. researchgate.net
Combined Approaches: Investigating the synergistic effects of combining different remediation technologies to achieve higher removal efficiencies.
Table 2: Potential Remediation Strategies for 3,4,6,7-TCDT Contamination
| Remediation Strategy | Description | Potential Applicability to 3,4,6,7-TCDT |
| Bioremediation | Utilizes microorganisms to break down contaminants into less harmful substances. | Promising for its cost-effectiveness and in-situ application, but the specific microbial pathways for 3,4,6,7-TCDT degradation need to be identified. nih.gov |
| Phytoremediation | Employs plants to clean up contaminated environments. | A green and sustainable approach, but its efficiency depends on plant species and contaminant bioavailability. mdpi.com |
| Chemical Oxidation/Reduction | Involves the use of chemical agents to transform the contaminant into a less toxic form. | Can be effective for hotspots of contamination but may require careful management of reagents. |
| Thermal Desorption | Uses heat to volatilize contaminants from soil, which are then collected and treated. | A well-established technology for a range of organic pollutants, likely effective for 3,4,6,7-TCDT. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
